molecular formula C13H12N2O3 B6387021 2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid CAS No. 1261973-79-8

2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid

Cat. No.: B6387021
CAS No.: 1261973-79-8
M. Wt: 244.25 g/mol
InChI Key: UUENMNWWQICJGR-UHFFFAOYSA-N
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Description

2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a pyridine ring substituted with an amino group, a carboxylic acid group, and a phenyl group bearing a hydroxymethyl substituent. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines.

    Attachment of the Phenyl Group: The phenyl group with a hydroxymethyl substituent can be attached through a Friedel-Crafts alkylation reaction.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid results in a dicarboxylic acid derivative.

    Reduction: Reduction of the carboxylic acid group yields an alcohol derivative.

    Substitution: Substitution of the amino group can lead to various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-phenylpyridine-3-carboxylic acid: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.

    2-Amino-5-[2-(methoxymethyl)phenyl]pyridine-3-carboxylic acid: Contains a methoxymethyl group instead of a hydroxymethyl group, affecting its solubility and biological activity.

Uniqueness

2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-12-11(13(17)18)5-9(6-15-12)10-4-2-1-3-8(10)7-16/h1-6,16H,7H2,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUENMNWWQICJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687094
Record name 2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-79-8
Record name 2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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